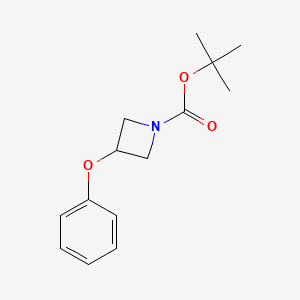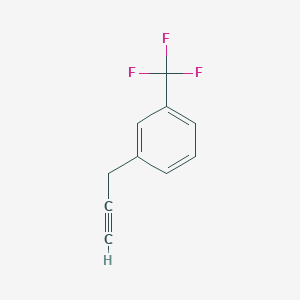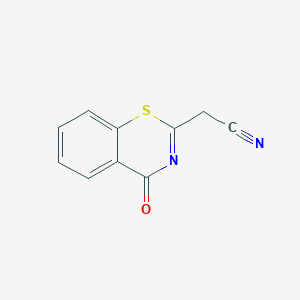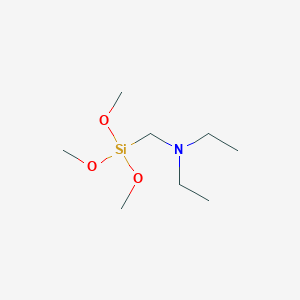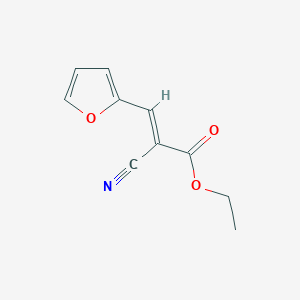
Ethyl 2-Cyano-3-(2-furanyl)acrylate
Vue d'ensemble
Description
Ethyl 2-Cyano-3-(2-furanyl)acrylate is a compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is a white to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(2-furyl)-2-propenoate . The InChI code is 1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ . The compound’s structure includes a furan ring, a cyano group, and an acrylate ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.18 g/mol . It has a XLogP3 value of 2, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 4 rotatable bonds .Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 2-Cyano-3-(2-furanyl)acrylate and its derivatives have been synthesized and characterized for various applications. For instance, Arfaoui and Amri (2009) describe a regioselective coupling process to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which highlights the compound's versatility in synthesis (Arfaoui & Amri, 2009).
Supramolecular Assembly
- In a study by Matos et al. (2016), the supramolecular assembly of a variant of this compound was analyzed, showcasing its potential in the development of complex molecular structures. The study emphasized the role of noncovalent interactions in stabilizing these structures (Matos et al., 2016).
Pharmaceutical Intermediates
- This compound derivatives have been developed as intermediates in the synthesis of pharmaceuticals. Xu et al. (2015) illustrated the synthesis of compounds used as intermediates for aurora 2 kinase inhibitors, demonstrating the compound's relevance in medicinal chemistry (Xu et al., 2015).
Non-Linear Optical (NLO) Applications
- The compound has been evaluated for its non-linear optical response. Rawat and Singh (2015) characterized a variant of this compound and highlighted its suitability for NLO applications due to its significant hyperpolarizability (Rawat & Singh, 2015).
Antioxidant and Anti-Inflammatory Activities
- Some derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Madhavi and Sreeramya (2017) synthesized a series of compounds with this compound and found them to possess significant antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).
Electronic and Structural Characterization
- The electronic and structural properties of this compound derivatives have been extensively studied. For example, Kotteswaran et al. (2017) conducted a comprehensive study on the crystal growth and characterization of a specific derivative, providing insights into its optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).
Novel Synthesis Routes
- Innovative synthesis methods involving this compound have been explored. Latif, Rady, and Döupp (2003) demonstrated novel syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines using this compound (Latif, Rady, & Döupp, 2003).
Biomedical Applications
- This compound has been examined for its potential in biomedical applications. Gupta et al. (2007) studied its structural and spectral characteristics, which could be relevant for medical imaging or drug delivery systems (Gupta, Sharma, Dinesh, & Rajnikant, 2007).
Mécanisme D'action
Ethyl 2-Cyano-3-(2-furanyl)acrylate, also known as Ethyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound with the molecular formula C10H9NO3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUIHHHTGARFQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)
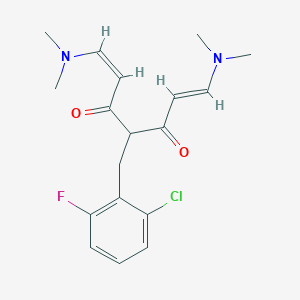
![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)

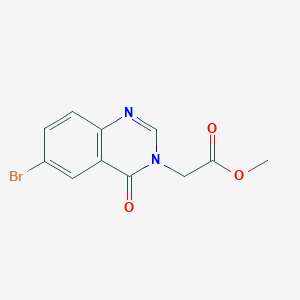
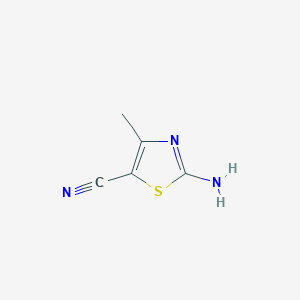
![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
